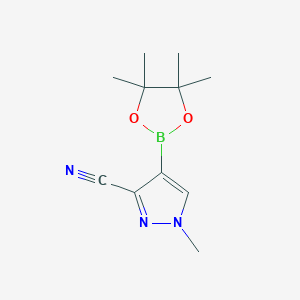
methyl 2-amino-3-fluoro-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-fluoro-5-iodobenzoate is an organic compound with the molecular formula C8H7FINO2 It is a derivative of benzoic acid, featuring an amino group at the second position, a fluorine atom at the third position, and an iodine atom at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-fluoro-5-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 2-amino-5-fluorobenzoate. The reaction typically uses iodine and silver sulfate in ethanol at room temperature. The mixture is stirred under nitrogen for one hour, then quenched with a saturated solution of sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling iodine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-amino-3-fluoro-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products with different substituents replacing the iodine atom.
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of complex organic compounds and materials science research.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-fluoro-5-iodobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
- Methyl 2-amino-5-fluoro-3-iodobenzoate
- Methyl 2-amino-5-chloro-3-iodobenzoate
- Methyl 2-amino-3-fluoro-5-chlorobenzoate
Comparison: Methyl 2-amino-3-fluoro-5-iodobenzoate is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly influence its reactivity and biological activity. Compared to its analogs, the presence of fluorine at the third position and iodine at the fifth position may enhance its stability and binding properties in biological systems .
Propiedades
Número CAS |
2091147-12-3 |
|---|---|
Fórmula molecular |
C8H7FINO2 |
Peso molecular |
295 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



